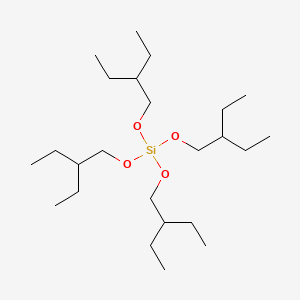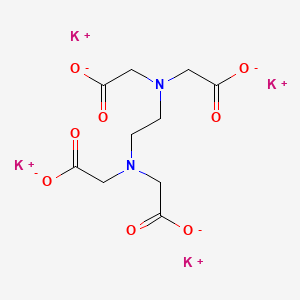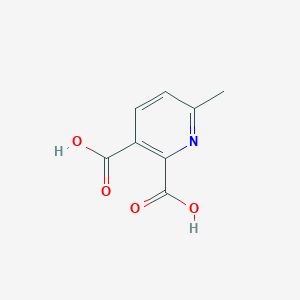
Tetrakis(2-ethylbutoxy)silane
Descripción general
Descripción
Tetrakis(2-ethylbutoxy)silane (TEBS) is an organosilicon compound composed of four organic groups attached to a silicon atom. It is a colorless liquid at room temperature and is used in a variety of applications in the chemical and pharmaceutical industries. TEBS is a versatile reagent with a wide range of properties that make it useful in a variety of applications. In particular, it is used as a catalyst in the synthesis of polymers and fine chemicals, as a surfactant in cleaning solutions, and as a preservative in food and pharmaceutical products.
Aplicaciones Científicas De Investigación
Polysiloxane-based Elastomers
Tetrakis(2-ethylbutoxy)silane is used as a crosslinker in the preparation of polysiloxane-based networks . The process involves the Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes with various tetrafunctional alkoxysilanes . The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these network polymers .
Rheological Performance
The effects of polysiloxane chain length and crosslinker alkyl group on the rheological performance of the elastomers are explored . The PR process can be tailored to reliably produce homogeneous, polysiloxane network materials .
Network Formation
This work provides information on the relative rates of network formation under ambient conditions with an emphasis on the impact of crosslinker alkyl chain length . Electronics and sterics both play critical roles in influencing the rate of the curing reaction .
Rapid Network Cure
The benefit of having a tertiary carbon α to the SiO reaction centre, as is the case for the tetra-s-butoxysilane crosslinker, for delivering exceptionally rapid network cure and a concomitant enhancement in storage modulus of the resultant materials is demonstrated .
Chemical Intermediate
Tetrakis(2-ethylbutoxy)silane is used as a chemical intermediate . However, the specific applications are not mentioned in the source.
HPLC Column Separation
Tetrakis(2-ethylbutoxy)silane is used in the separation process on Newcrom R1 HPLC column .
Mecanismo De Acción
Target of Action
Tetrakis(2-ethylbutoxy)silane primarily targets the formation of polysiloxane-based networks . It acts as a crosslinker in the preparation of these networks, interacting with hydride-terminated siloxanes .
Mode of Action
The compound, Tetrakis(2-ethylbutoxy)silane, interacts with its targets through the Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction . This reaction involves the use of various tetrafunctional alkoxysilanes as crosslinkers . The use of linear or branched alkoxysilanes, such as Tetrakis(2-ethylbutoxy)silane, strongly influences the morphology and properties of the resultant network polymers .
Biochemical Pathways
The PR process, involving Tetrakis(2-ethylbutoxy)silane, can be tailored to reliably produce homogeneous, polysiloxane network materials . The relative rates of network formation under ambient conditions are influenced by the impact of crosslinker alkyl chain length . Both electronics and sterics play critical roles in influencing the rate of the curing reaction .
Result of Action
The use of Tetrakis(2-ethylbutoxy)silane as a crosslinker results in the formation of polysiloxane-based networks . The resultant materials exhibit enhanced storage modulus . The compound’s action also delivers exceptionally rapid network cure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrakis(2-ethylbutoxy)silane. For instance, the compound’s reaction progress can be analyzed under ambient conditions . Additionally, safety data indicates that the compound may cause skin irritation and may cause an allergic skin reaction , suggesting that protective measures should be taken when handling the compound in various environments .
Propiedades
IUPAC Name |
tetrakis(2-ethylbutyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWONXMUXCEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052535 | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrakis(2-ethylbutoxy)silane | |
CAS RN |
78-13-7 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(2-ethylbutoxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)

